molecular formula C14H11N3O2 B8581754 2-(2-Methylphenyl)-5-nitrobenzimidazole CAS No. 1571-92-2

2-(2-Methylphenyl)-5-nitrobenzimidazole

Cat. No.: B8581754
CAS No.: 1571-92-2
M. Wt: 253.26 g/mol
InChI Key: QAINHVMXBULJEN-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-5-nitrobenzimidazole is a nitro-substituted benzimidazole derivative characterized by a benzimidazole core with a 5-nitro group and a 2-methylphenyl substituent at position 2 (Fig. 1). The nitro group at position 5 enhances electron-withdrawing effects, influencing reactivity and biological activity, while the 2-methylphenyl group contributes steric and lipophilic properties.

Properties

CAS No.

1571-92-2

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-(2-methylphenyl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C14H11N3O2/c1-9-4-2-3-5-11(9)14-15-12-7-6-10(17(18)19)8-13(12)16-14/h2-8H,1H3,(H,15,16)

InChI Key

QAINHVMXBULJEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Activity:
Recent studies have indicated that derivatives of 5-nitrobenzimidazole, including those with modifications like 2-(2-Methylphenyl)-5-nitrobenzimidazole, exhibit vasorelaxant properties. This suggests their potential as antihypertensive agents. Research has shown that these compounds can induce relaxation in pre-contracted rat aorta rings, indicating their effectiveness in managing blood pressure through endothelial-dependent mechanisms .

2. Anticancer Properties:
Benzimidazole derivatives are recognized for their anticancer activities. The presence of nitro groups in the structure can enhance the biological activity against various cancer cell lines. Studies have demonstrated that compounds similar to this compound can inhibit tumor growth and induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

3. Antimicrobial Activity:
The antimicrobial efficacy of benzimidazoles has been well-documented. Compounds like this compound have shown activity against a range of pathogens, including bacteria and fungi. This property is particularly valuable in developing new antimicrobial agents to combat resistant strains .

Industrial Applications

1. Agricultural Uses:
Benzimidazole derivatives are utilized as fungicides due to their effectiveness against various fungal pathogens. The incorporation of this compound into agricultural formulations could enhance crop protection strategies, particularly against resistant fungal strains .

2. Material Science:
Research has shown that benzimidazole derivatives can be integrated into materials for applications such as sensors and imaging probes due to their photoluminescent properties. This opens avenues for developing advanced materials with multifunctional capabilities .

Case Studies and Research Findings

Application AreaFindingsReferences
AntihypertensiveInduced relaxation in vascular tissues; potential for new antihypertensive drugs
AnticancerInhibition of tumor growth; apoptosis induction in cancer cells
AntimicrobialEffective against bacterial and fungal pathogens; potential for new antimicrobial agents
AgriculturalEfficacy as fungicides for crop protection; addressing resistant strains
Material ScienceUse in sensors and imaging probes; photoluminescent properties

Comparison with Similar Compounds

Key Structural Differences :

  • 5-Nitrobenzimidazole derivatives: 2-(4-Ethoxybenzyl)-1-(2-diethylaminoethyl)-5-nitrobenzimidazole (Etonitazine): Contains a diethylaminoethyl group and ethoxybenzyl substituent, enhancing solubility in organic solvents (logP = 3.0) . 2-Benzyl-5-nitrobenzimidazole: Lacks the methyl group on the phenyl ring, leading to reduced steric hindrance compared to the target compound . 2-(x-Nitrophenyl)-5-nitrobenzimidazoles (x = 2, 3, 4): Nitro groups on the phenyl ring alter DNA intercalation patterns, unlike the target’s methyl-substituted phenyl .

Physicochemical Properties

Melting Points and Solubility :

  • 2-(2-Methylphenyl)-5-nitrobenzimidazole: Predicted high melting point (>200°C) due to nitro group and aromatic stacking. Limited water solubility, similar to etonitazine (0.0045 mg/100 mL H₂O) .
  • 5-Nitro-2-(4-nitrobenzyl)benzimidazole : Melting point 247–248°C, with lower solubility in polar solvents due to dual nitro groups .
  • Etonitazine: Amorphous powder with solubility in chloroform and methanol, attributed to its diethylaminoethyl group .

Electronic Effects :

  • The 5-nitro group in the target compound increases electrophilicity, enhancing interactions with biological targets (e.g., DNA or bacterial enzymes) .
  • Substituents like ethoxy (etonitazine) or methyl (target) modulate lipophilicity, affecting bioavailability.

Antibacterial Activity :

  • Compound 6m (5-nitrobenzimidazole derivative) : Exhibits superior activity against Enterococcus faecalis (MIC = 1.56 µg/mL) compared to chloramphenicol (MIC = 3.12 µg/mL) .
  • This compound : Expected to show enhanced activity due to the nitro group’s electron-withdrawing effects, though steric hindrance from the methylphenyl may reduce membrane penetration compared to smaller substituents.

Anticancer Potential:

  • 2-(3-Nitrophenyl)-5-nitrobenzimidazole : Demonstrates strong DNA intercalation (binding constant K = 1.2 × 10⁴ M⁻¹) and cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM), comparable to doxorubicin .

Mechanistic Insights

  • DNA Binding : Nitrobenzimidazoles with nitro groups on the benzimidazole core (e.g., target compound) primarily intercalate via planar aromatic stacking, while those with nitro groups on phenyl rings (e.g., 2-(4-nitrophenyl)-5-nitrobenzimidazole) exhibit groove binding .
  • Redox Activity : The 5-nitro group undergoes reduction to reactive intermediates, contributing to cytotoxicity in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Methylphenyl)-5-nitrobenzimidazole with high purity?

  • Methodology :

  • Step 1 : Condensation of 2-methylphenylamine with a benzimidazole precursor (e.g., 2-chlorobenzimidazole) under acidic conditions (polyphosphoric acid, 120°C, 6–8 hours).
  • Step 2 : Controlled nitration at the 5-position using a HNO₃/H₂SO₄ mixture (1:3 ratio) at 0–5°C to prevent di-nitration byproducts.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol yields >85% purity.
  • Key Data : Reported yields range from 65–78% depending on precursor reactivity and nitration conditions .

Q. Which spectroscopic techniques are recommended for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆): Aromatic protons appear as multiplet signals (δ 7.2–8.5 ppm), with distinct splitting patterns for the 2-methylphenyl and nitro groups.
  • ¹³C NMR : Confirms substitution patterns (e.g., nitro group at C5: δ ~148 ppm).
    • Infrared Spectroscopy (IR) : Nitro group asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹.
    • X-ray Crystallography : Resolves spatial arrangement, with average C–C bond lengths of 1.39 Å and N–H···N hydrogen bonding (2.93 Å) stabilizing the crystal lattice .

Q. What are the critical stability considerations for storing this compound?

  • Storage Conditions :

  • Temperature: <25°C (degradation observed above 30°C via HPLC monitoring).
  • Light Sensitivity: Store in amber glassware to prevent photolytic nitro group reduction.
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the benzimidazole ring .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the reactivity of this compound?

  • Density Functional Theory (DFT) :

  • Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating electrophilic reactivity at the nitro group.
    • Molecular Docking :
  • Dock into cytochrome P450 (PDB 1TQN) or VEGF receptor (PDB 3VHE) active sites using AutoDock Vina. The 2-methylphenyl group shows steric hindrance, reducing binding affinity by ~30% compared to unsubstituted analogs .

Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?

  • Assay Standardization :

  • Use identical cell lines (e.g., HeLa for cytotoxicity) and parasite strains (e.g., Leishmania donovani axenic amastigotes) across studies.
    • Structural Validation :
  • Confirm compound identity via LC-MS and compare with reference standards to rule out impurities.
    • Data Normalization :
  • Report IC₅₀ values relative to positive controls (e.g., metronidazole for antiparasitic activity) to account for inter-lab variability .

Q. What molecular modifications enhance the pharmacological activity of the this compound scaffold?

  • Substituent Effects :

  • Replace the nitro group with a sulfonamide (-SO₂NH₂) to improve solubility (logP reduction from 3.0 to 1.8) while retaining anti-inflammatory activity.
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the benzimidazole 4-position to boost antiparasitic potency (IC₅₀ reduction from 12 µM to 3.5 µM) .

Q. How can researchers optimize aqueous solubility for in vivo studies of this compound?

  • Formulation Strategies :

  • Co-solvents : Use PEG-400/water (30:70) to achieve 2.5 mg/mL solubility.
  • Cyclodextrin Complexation : β-cyclodextrin inclusion complexes increase solubility 8-fold (from 0.0045 mg/mL to 0.036 mg/mL) .
  • Salt Formation : Hydrochloride salts improve bioavailability (Cₘₐₓ increase by 40% in rat models) .

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